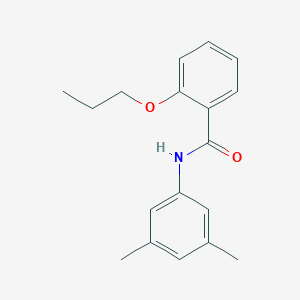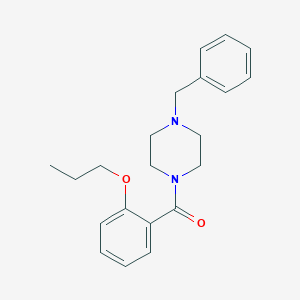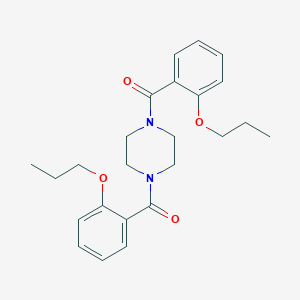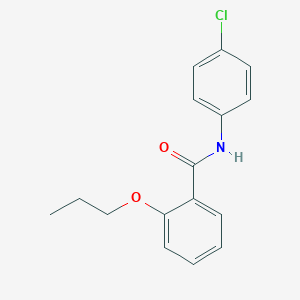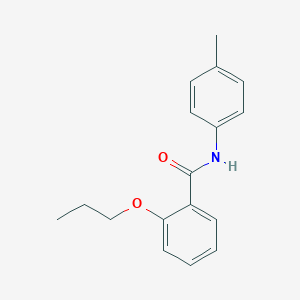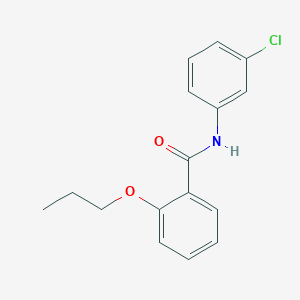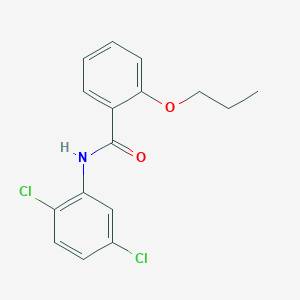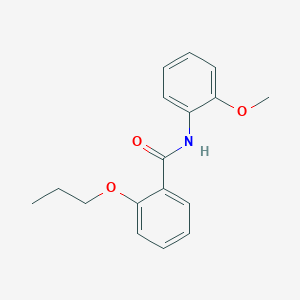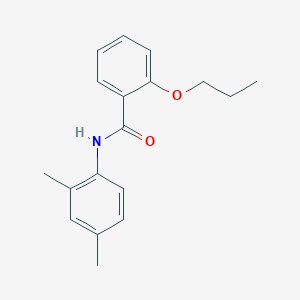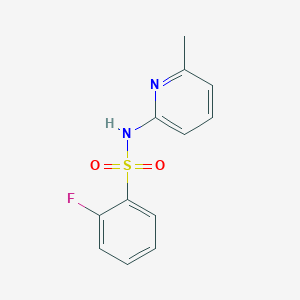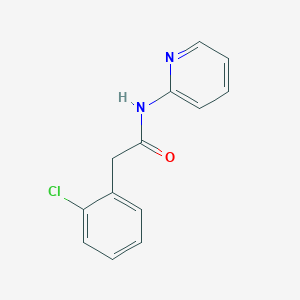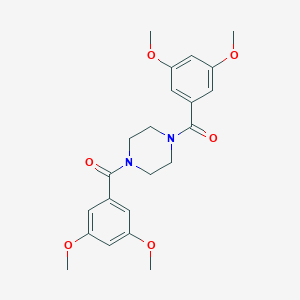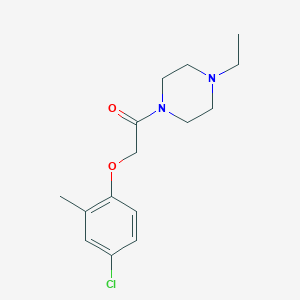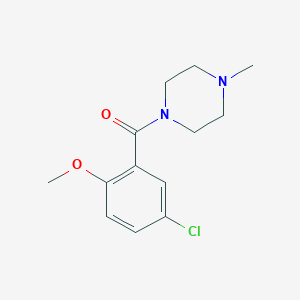![molecular formula C18H15NO4S2 B255664 Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B255664.png)
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTA is a thiophene-based compound that has been synthesized through various methods and has shown promising results in different studies.
Wirkmechanismus
The mechanism of action of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is not fully understood, but studies have shown that it inhibits the activity of enzymes involved in cancer cell proliferation and viral replication. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, which may contribute to its anticancer activity. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to inhibit the activity of NS5B, an enzyme involved in viral replication, which may contribute to its antiviral activity.
Biochemical and Physiological Effects:
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been shown to have both biochemical and physiological effects. In vitro studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells and viral replication. In vivo studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has antitumor activity in animal models of cancer. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate also has limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In medicinal chemistry, further studies are needed to determine the optimal dosage and administration route for Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in the treatment of cancer and viral infections. In materials science, further studies are needed to optimize the synthesis of organic semiconductors based on Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate. In addition, further studies are needed to investigate the potential applications of Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate in other fields, such as catalysis and sensors.
Conclusion:
In conclusion, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is a promising chemical compound that has potential applications in various fields. Its ease of synthesis and potential anticancer and antiviral properties make it an attractive target for further study. However, further research is needed to fully understand its mechanism of action, optimize its synthesis, and determine its potential applications in other fields.
Synthesemethoden
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate can be synthesized through various methods, including Suzuki coupling, Heck reaction, and Sonogashira coupling. The most common method for synthesizing Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate is the Suzuki coupling method, which involves the reaction of 4-bromo-2-(thien-2-ylcarbonyl)aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting product is then treated with methyl 3-bromothiophene-2-carboxylate to obtain Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has shown potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its anticancer and antiviral properties. Studies have shown that Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has also been shown to have antiviral activity against HIV-1 and hepatitis C virus.
In materials science, Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been studied for its semiconducting properties. Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate has been used as a building block for the synthesis of organic semiconductors, which have potential applications in electronic devices such as solar cells and transistors.
Eigenschaften
Produktname |
Methyl 4-(4-methoxyphenyl)-2-[(thien-2-ylcarbonyl)amino]thiophene-3-carboxylate |
|---|---|
Molekularformel |
C18H15NO4S2 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
methyl 4-(4-methoxyphenyl)-2-(thiophene-2-carbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S2/c1-22-12-7-5-11(6-8-12)13-10-25-17(15(13)18(21)23-2)19-16(20)14-4-3-9-24-14/h3-10H,1-2H3,(H,19,20) |
InChI-Schlüssel |
RENNLLFDQDBKKH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



